

Application Notes and Protocols for ValloVax™

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Compound of Interest

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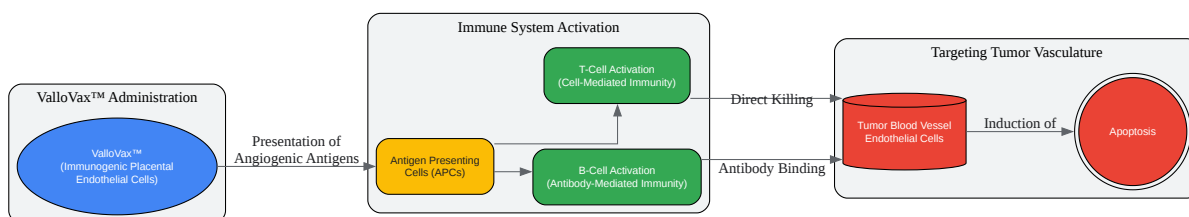
Disclaimer: ValloVax™ is an investigational therapeutic agent developed by **Batu** Biologics. The information provided herein is intended for research, scientific, and drug development professionals and is based on publicly available preclinical and early-stage clinical trial information. These are not definitive dosage and administration guidelines for clinical use. For any clinical application, approved protocols and regulatory guidance must be strictly followed.

Introduction

ValloVax™ is a novel, polyvalent cancer vaccine designed to stimulate the patient's immune system to target and destroy the blood vessels that supply nutrients to tumors, a process known as tumor angiogenesis.[1][2] By targeting multiple pathways critical for the formation of these blood vessels, ValloVax™ aims to offer a less toxic and potentially more effective therapeutic option for a variety of solid tumors.[3] Preclinical studies have shown its potential in treating lung, colon, breast, brain, and skin cancers in animal models.[4][5]

Mechanism of Action

ValloVax™ is comprised of placental stem cell-like cells that have been pretreated to enhance their immunogenicity.[5][6] The proposed mechanism of action involves the induction of both a cell-mediated (T-cell) and antibody-mediated (B-cell) immune response specifically against antigens expressed on tumor-associated blood vessels, while leaving healthy vasculature unharmed.[3][4][7] This targeted attack on the tumor's blood supply is intended to "starve" the tumor, leading to a reduction in its growth and metastatic potential.[2]



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ValloVax™ Proposed Mechanism of Action

Preclinical Data Summary

ValloVax™ has undergone preclinical evaluation in various animal models to assess its safety and efficacy.

Parameter	Details	Reference
Animal Models	Syngeneic mice with B16 melanoma, 4T1 mammary carcinoma, and Lewis Lung Carcinoma (LLC).	[6]
Efficacy	Demonstrated strong inhibition of tumor growth in melanoma, lung, colorectal, breast, and glioblastoma models. [8]	[8]
Safety	A 28-day evaluation in healthy mice showed no abnormalities or organ toxicities. [6]	[6]
Immunogenicity	Induces Type I cytokines and allo-proliferative responses. Plasma from immunized mice was capable of killing tumor-like endothelium in vitro but not control endothelium. [7]	[7]
Combination Therapy	In mouse models, combination with PD-1 or CTLA-4 blockade resulted in complete remission of pre-existing tumors. [3]	[3]

Clinical Trial Information

Batu Biologics has received Investigational New Drug (IND) approval from the U.S. Food and Drug Administration (FDA) to proceed with Phase 1 clinical trials.[\[4\]](#)

Parameter	Details	Reference
Phase	Phase 1/2	[1]
Primary Indication	Non-Small Cell Lung Cancer (NSCLC) in patients who have not responded to chemotherapy.	[1]
Objectives	To assess the safety and efficacy of ValloVax™.	[1]
Dosage	The proposed trial will administer three ascending doses of ValloVax™. Specific dosage levels are not publicly disclosed.	[1]
Administration	The route of administration is not explicitly stated in the available public documents.	
Trial Location	University of Utah	[1]

Experimental Protocols

The following are generalized protocols based on the descriptions of preclinical studies. These are not exhaustive and should be adapted based on specific experimental needs.

Protocol 1: In Vivo Efficacy Assessment in a Murine Cancer Model

Objective: To evaluate the anti-tumor efficacy of ValloVax™ in a syngeneic mouse model.

Workflow:



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In Vivo Efficacy Study Workflow

Methodology:

- **Animal Model:** Utilize an appropriate syngeneic mouse strain (e.g., C57BL/6 for B16 melanoma).
- **Tumor Cell Culture:** Culture the selected tumor cell line (e.g., B16 melanoma, 4T1 mammary carcinoma, or Lewis Lung Carcinoma) under standard conditions.
- **Tumor Implantation:** Subcutaneously inject a defined number of tumor cells into the flank of each mouse.[6]
- **Treatment Groups:** Once tumors are palpable, randomize mice into the following groups:
 - Group A: Saline control
 - Group B: Control placental endothelial cells
 - Group C: ValloVax™ (interferon-gamma primed endothelial cells)[6]
- **Administration:** Administer the assigned treatment according to the study design (e.g., intraperitoneal or subcutaneous injection). The specific dosing schedule should be determined based on preliminary studies.
- **Monitoring:** Measure tumor dimensions with calipers at regular intervals and calculate tumor volume. Monitor animal body weight and overall health.
- **Endpoint Analysis:** At the conclusion of the study, euthanize the animals and excise the tumors for weight measurement. Tissues can be collected for histological analysis and immunophenotyping of the tumor microenvironment.

Protocol 2: Assessment of Immune Response

Objective: To characterize the immune response induced by ValloVax™.

Methodology:

- Immunization: Immunize mice with ValloVax™ according to a defined schedule.
- Sample Collection: Collect blood samples at various time points to isolate plasma and peripheral blood mononuclear cells (PBMCs).
- Flow Cytometry: Use flow cytometry to analyze the activation and proliferation of T-cell and B-cell populations in PBMCs.
- ELISA/ELISpot: Measure cytokine levels (e.g., IFN- γ) in the plasma or from stimulated splenocytes to determine the type of immune response (Th1 vs. Th2).
- Adoptive Transfer Studies: To confirm the role of specific immune cells, isolate CD3+ T cells from immunized mice and transfer them to naive, tumor-bearing mice to assess for anti-tumor activity.[7]
- In Vitro Killing Assay: Co-culture plasma from immunized mice with tumor-like endothelial cells and control endothelial cells to assess for specific antibody-mediated killing.[7]

Future Directions

The progression of ValloVax™ into Phase 1/2 clinical trials will provide crucial data on its safety, tolerability, and preliminary efficacy in human subjects.[1] Future research will likely focus on optimizing the dosing regimen, exploring combination therapies with checkpoint inhibitors, and identifying biomarkers to predict patient response.[3] The development of a patient-tailored treatment protocol incorporating ValloVax™ is a key goal.[3]

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